molecular formula C15H13FN2O B145217 (4-Fluorophenyl)-alpha-methyl-5-benzoxazole methylamine CAS No. 132951-61-2

(4-Fluorophenyl)-alpha-methyl-5-benzoxazole methylamine

Cat. No. B145217
M. Wt: 256.27 g/mol
InChI Key: AWAAHDPOYMRMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)-alpha-methyl-5-benzoxazole methylamine, also known as 4-FMA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant and has been used in scientific research to study its mechanism of action and physiological effects.

Scientific Research Applications

(4-Fluorophenyl)-alpha-methyl-5-benzoxazole methylamine has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects. It has also been used to study its effects on cognitive function, such as attention and memory.

Mechanism Of Action

The mechanism of action of (4-Fluorophenyl)-alpha-methyl-5-benzoxazole methylamine involves its interaction with the monoamine transporters in the brain. It acts as a substrate for these transporters and is taken up into the presynaptic neuron. Once inside the neuron, it causes the release of dopamine, norepinephrine, and serotonin from the vesicles, leading to their increased availability in the synaptic cleft. This results in the stimulation of the postsynaptic neuron, leading to its stimulant effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4-Fluorophenyl)-alpha-methyl-5-benzoxazole methylamine include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from the liver, leading to increased energy metabolism. It has been shown to improve cognitive function in some studies, but can also lead to cognitive impairment with prolonged use.

Advantages And Limitations For Lab Experiments

One advantage of using (4-Fluorophenyl)-alpha-methyl-5-benzoxazole methylamine in lab experiments is its potency and selectivity for the monoamine transporters. This allows for the precise study of its effects on these targets. However, its stimulant effects can also lead to confounding factors in behavioral studies, and its potential for abuse must be taken into account.

Future Directions

For research on (4-Fluorophenyl)-alpha-methyl-5-benzoxazole methylamine include the study of its effects on different cognitive domains, such as learning and decision-making. It may also be useful in the development of new treatments for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, further research is needed to fully understand its mechanism of action and potential for abuse.

Synthesis Methods

The synthesis of (4-Fluorophenyl)-alpha-methyl-5-benzoxazole methylamine involves the reaction of 4-fluoroacetophenone with alpha-methyl-5-benzoxazole methylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using chromatographic techniques to obtain pure (4-Fluorophenyl)-alpha-methyl-5-benzoxazole methylamine.

properties

CAS RN

132951-61-2

Product Name

(4-Fluorophenyl)-alpha-methyl-5-benzoxazole methylamine

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

N-ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C15H13FN2O/c1-2-17-12-7-8-14-13(9-12)18-15(19-14)10-3-5-11(16)6-4-10/h3-9,17H,2H2,1H3

InChI Key

AWAAHDPOYMRMOQ-UHFFFAOYSA-N

SMILES

CCNC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F

Canonical SMILES

CCNC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F

Other CAS RN

132951-61-2

synonyms

(4-fluorophenyl)-alpha-methyl-5-benzoxazole methylamine
S-FLOPA

Origin of Product

United States

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